5,6-Dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine
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Overview
Description
5,6-Dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine involves several steps. One common method includes the hydrolysis of benzazocine-2-carbonitrile to the corresponding carboxylic acid, which is then converted into its ethyl and methyl esters. These esters can be further reduced to form 2-aminomethyl-3-benzazocine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic chemistry techniques such as hydrolysis, esterification, and reduction reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxides.
Reduction: Reduction reactions can produce different derivatives, such as 2-aminomethyl-3-benzazocine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride for hydrolysis, ethanol for esterification, and sodium cyanohydridoborate for reduction .
Major Products
The major products formed from these reactions include various esters and amines, such as ethyl and methyl esters, and 2-aminomethyl-3-benzazocine .
Scientific Research Applications
5,6-Dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a subject of interest in biological studies.
Industry: Used in the production of various chemical intermediates.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine involves its interaction with specific molecular targets and pathways. The compound’s chemical reactivity is attributed to its benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .
Comparison with Similar Compounds
Similar Compounds
γ-Eudesmol: A compound with similar structural features but different functional groups.
Azulene derivatives: Compounds like 3-Isopropyl-6,8a-dimethyl-1,2,4,5,8,8a-hexahydroazulene share some structural similarities.
Uniqueness
5,6-Dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine is unique due to its specific arrangement of methyl groups and the presence of the methano bridge, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
138662-91-6 |
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Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
1,12-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene |
InChI |
InChI=1S/C14H19N/c1-10-9-15-12-7-11-5-3-4-6-13(11)14(10,2)8-12/h3-6,10,12,15H,7-9H2,1-2H3 |
InChI Key |
NKNNIFDADAILQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2CC3=CC=CC=C3C1(C2)C |
Origin of Product |
United States |
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